Fmoc-2-Abz-OH

Catalog No.
S1768710
CAS No.
150256-42-1
M.F
C22H16NO4-
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2-Abz-OH

CAS Number

150256-42-1

Product Name

Fmoc-2-Abz-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoate

Molecular Formula

C22H16NO4-

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H17NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,23,26)(H,24,25)/p-1

InChI Key

CNAVPEPPAVHHKN-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)O

Synonyms

Fmoc-2-Abz-OH;150256-42-1;N-Fmoc-anthranilicacid;2-(Fmoc-amino)benzoicacid;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoicacid;FMOC-2-AMINOBENZOICACID;ST50989896;Maybridge4_001966;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoicacid;2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoicAcid;Bio4A5;FMOC-ABZ-OH;AC1LJQS0;FMOC-ANTHRANILICACID;Oprea1_661448;SCHEMBL119223;446033_ALDRICH;CHEMBL524172;MolPort-002-345-375;HMS1526J08;ZINC622112;2-N-FMOC-AMINOBENZOICACID;4648AD;AKOS009156751;AB05317

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)[O-]

Fmoc-2-Abz-OH, also known as N-Fmoc-anthranilic acid or 2-(Fmoc-amino)benzoic acid, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently creating peptides, which are chains of amino acids that play essential roles in biological processes.

Function in Peptide Synthesis

Fmoc-2-Abz-OH serves as a building block in SPPS. It incorporates the amino acid anthranilic acid into the growing peptide chain []. Anthranilic acid possesses a unique aromatic ring structure that can be useful for various research purposes:

  • Fluorophore Labeling: The aromatic ring of anthranilic acid can be readily modified with fluorescent tags, enabling researchers to track and visualize peptides within cells [].
  • Affinity Chromatography: Specific modifications on the anthranilic acid moiety can be used to create affinity tags for purifying peptides or enriching them from complex mixtures [].
  • Bioorthogonal Reactions: The chemical properties of the anthranilic acid group allow for selective conjugation with other biomolecules through bioorthogonal reactions, minimizing interference with native biological processes [].

Applications

Fmoc-2-Abz-OH finds applications in various areas of scientific research, including:

  • Drug Discovery: Researchers can utilize Fmoc-2-Abz-OH to synthesize peptides that target specific proteins or enzymes, aiding in the development of new therapeutic agents [].
  • Material Science: Fmoc-2-Abz-OH can be incorporated into the design of functional materials with tailored properties, such as self-assembling peptides for tissue engineering or biocompatible surfaces [].
  • Chemical Biology: The unique properties of the anthranilic acid group enable the study of protein-peptide interactions and the development of novel probes for cellular imaging [].

Fmoc-2-Abz-OH, also known as N-Fmoc-anthranilic acid or 2-(Fmoc-amino)benzoic acid, is a chemical compound with the molecular formula C22H17NO4. It is primarily utilized in the field of solid-phase peptide synthesis (SPPS), serving as a building block that incorporates anthranilic acid into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis while preventing undesired side reactions .

Typical of amino acids and their derivatives. Key reaction types include:

  • Substitution Reactions: The presence of the Fmoc-protected amino group allows for nucleophilic substitution reactions, which are essential in peptide bond formation during SPPS.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further coupling reactions.
  • Coupling Reactions: Fmoc-2-Abz-OH can react with activated carboxylic acids to form amide bonds, a crucial step in peptide synthesis .

While Fmoc-2-Abz-OH itself is not primarily studied for direct biological activity, its derivatives and the peptides synthesized using it can exhibit various biological properties. Peptides incorporating anthranilic acid have been investigated for their roles in biological systems, including potential antimicrobial and anticancer activities. The unique aromatic structure of anthranilic acid may also contribute to interactions with biological targets .

The synthesis of Fmoc-2-Abz-OH typically involves the following steps:

  • Protection of Anthranilic Acid: The amino group of anthranilic acid is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
  • Coupling Reaction: The protected anthranilic acid is then coupled with appropriate reagents to form the final product.
  • Purification: The crude product is purified using techniques such as chromatography to yield pure Fmoc-2-Abz-OH.

This compound can also be synthesized through various methods involving different coupling agents and solvents, depending on the desired purity and yield .

Fmoc-2-Abz-OH has several applications in scientific research and industry:

  • Solid-Phase Peptide Synthesis: It serves as a key building block in synthesizing peptides for research and therapeutic purposes.
  • Chemical Biology: Compounds derived from Fmoc-2-Abz-OH are used in studying protein interactions and functions.
  • Drug Development: Peptides synthesized using this compound may be explored for therapeutic applications due to their potential biological activities .

Several compounds are structurally similar to Fmoc-2-Abz-OH, each with unique properties and applications. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
Fmoc-4-Abz-OHSimilar structure with a para substitution on the aromatic ringMay exhibit different reactivity profiles
Fmoc-Diaminobenzoic AcidContains two amino groups; used in complex peptide synthesisVersatile in forming multiple peptide linkages
Fmoc-Dbz(o-Nitro)-OHIncorporates a nitro group; used in specific coupling reactionsUseful for introducing functional groups in peptides
Fmoc-Boc-Diaminobenzoic AcidCombines two protective groups; prevents side reactionsEnhances stability during synthesis

Fmoc-2-Abz-OH stands out due to its specific use of anthranilic acid, which imparts unique properties to synthesized peptides compared to other derivatives like diamino or nitro-substituted compounds. Its role in SPPS highlights its importance in creating diverse peptide libraries for biological studies .

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

358.10793299 g/mol

Monoisotopic Mass

358.10793299 g/mol

Heavy Atom Count

27

Wikipedia

Fmoc-2-aminobenzoic acid

Dates

Modify: 2023-08-15

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